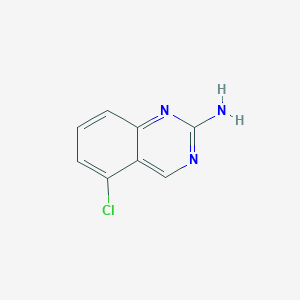

5-cloroquinazolin-2-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-5-chloroquinazoline, also known as 2-Amino-5-chloroquinazoline, is a useful research compound. Its molecular formula is C8H6ClN3 and its molecular weight is 179.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-5-chloroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-chloroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento y Optimización de Fármacos

Los derivados de quinazolina y quinazolinona, que incluyen la 5-cloroquinazolin-2-amina, son objetivos significativos en química medicinal para el descubrimiento y la optimización de fármacos . Tienen distintas actividades biofarmacéuticas y se consideran productos químicos notables para la síntesis de diversas moléculas con importancia fisiológica y utilización farmacológica .

Propiedades Antimicrobianas

Las quinazolinonas, incluida la this compound, han mostrado propiedades antimicrobianas prometedoras . Se han investigado por su potencial como nuevos antibióticos, especialmente frente a cepas bacterianas resistentes a los fármacos .

Actividades Antiinflamatorias y Anticonvulsivas

Las quinazolinonas han demostrado actividades antiinflamatorias y anticonvulsivas . Esto hace que la this compound sea un posible candidato para el desarrollo de fármacos dirigidos a estas afecciones .

Propiedades Anticancerígenas

Las quinazolinonas se han estudiado por sus propiedades anticancerígenas . Por ejemplo, ciertos inhibidores que incluyen estructuras de quinazolinona se han evaluado por sus efectos citotóxicos en las células cancerosas .

Actividades Antifúngicas y Anti-VIH

Las quinazolinonas también se han explorado por sus actividades antifúngicas y anti-VIH . Esto sugiere que la this compound podría usarse potencialmente en el desarrollo de medicamentos antifúngicos y anti-VIH .

Actividad Biológica

2-Amino-5-chloroquinazoline is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and therapeutic potential, supported by various studies and data tables.

Chemical Structure and Synthesis

2-Amino-5-chloroquinazoline is characterized by its quinazoline core, which is known for its pharmacological versatility. The compound can be synthesized through various methods, including cyclization reactions involving substituted anilines and chloroacetic acid derivatives. The synthesis typically involves:

- Formation of the Quinazoline Ring : This can be achieved via the condensation of anthranilic acid derivatives with carbonyl compounds.

- Chlorination : The introduction of chlorine at the 5-position can be performed using chlorinating agents such as phosphorus oxychloride.

Biological Activities

The biological activities of 2-amino-5-chloroquinazoline span several therapeutic areas, including:

- Anticancer Activity : Studies have demonstrated that derivatives of 2-amino-5-chloroquinazoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.06 µM against non-small cell lung cancer cells (NCI-H522) and other cancers such as colon and breast cancer .

- Antimicrobial Properties : The compound has shown activity against several bacterial strains, indicating potential as an antimicrobial agent. In vitro tests revealed effectiveness against Gram-positive bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis .

- Antiparasitic Effects : Research indicates that quinazoline derivatives possess antiparasitic properties, particularly against protozoan parasites like Giardia intestinalis and Entamoeba histolytica. These findings suggest potential applications in treating parasitic infections .

1. Anticancer Activity

A comprehensive study evaluated the anticancer effects of various quinazoline derivatives, including 2-amino-5-chloroquinazoline. The results highlighted:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Amino-5-chloroquinazoline | NCI-H522 (Lung) | 0.06 | Inhibition of Aurora kinases |

| 2-Amino-5-chloroquinazoline | MCF7 (Breast) | 0.1 | Induction of apoptosis |

| 2-Amino-5-chloroquinazoline | HT29 (Colon) | 0.25 | Cell cycle arrest |

These findings underscore its potential as a lead compound for further development in oncology.

2. Antimicrobial Studies

In another study focusing on antimicrobial activity, the following results were observed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that while effective against certain strains, further optimization may be necessary to enhance potency against resistant strains .

The mechanisms by which 2-amino-5-chloroquinazoline exerts its biological effects include:

- Inhibition of Kinases : The compound has been identified as a potent inhibitor of various kinases involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cellular Processes : Its antimicrobial action may involve interference with bacterial DNA replication or cell wall synthesis.

Propiedades

IUPAC Name |

5-chloroquinazolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJGYORYWLHYGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C(=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363167 |

Source

|

| Record name | 2-Amino-5-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190273-70-2 |

Source

|

| Record name | 2-Amino-5-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.